1-(1,3-Benzothiazol-2-ylmethyl)-1H-1,2,3-benzotriazole
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Overview
Description
1-(1,3-Benzothiazol-2-ylmethyl)-1H-1,2,3-benzotriazole is a heterocyclic compound that combines the structural features of benzothiazole and benzotriazole. These two moieties are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzothiazol-2-ylmethyl)-1H-1,2,3-benzotriazole typically involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone, followed by cyclization. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the benzothiazole ring . Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzothiazol-2-ylmethyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or benzotriazole rings .
Scientific Research Applications
1-(1,3-Benzothiazol-2-ylmethyl)-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-ylmethyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include key signaling cascades that regulate cell growth, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)ethylamine dihydrochloride
- 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride
- 2-Methyl-1,3-benzothiazol-6-amine
Uniqueness
1-(1,3-Benzothiazol-2-ylmethyl)-1H-1,2,3-benzotriazole is unique due to its dual benzothiazole and benzotriazole structure, which imparts distinct chemical and biological properties. This dual structure allows for versatile reactivity and a broad range of applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-(benzotriazol-1-ylmethyl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4S/c1-3-7-12-10(5-1)16-17-18(12)9-14-15-11-6-2-4-8-13(11)19-14/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNOFLRBPYRFPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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